molecular formula C25H34N4O8 B1232874 Cidine CAS No. 67135-13-1

Cidine

Cat. No. B1232874
CAS RN: 67135-13-1
M. Wt: 518.6 g/mol
InChI Key: VWQARCBMWOJWOA-WLHGVMLRSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Cidine often involves dynamic covalent chemistry (DCC), particularly utilizing the reversible formation of imine bonds. This approach allows the construction of complex molecules from simple precursors, employing thermodynamic control to ensure the formation of the most stable products. For example, imine bond formation through the condensation of an amine and an aldehyde is a foundational reaction in DCC, facilitating the synthesis of a wide range of compounds with potential relevance to this compound (Belowich & Stoddart, 2012; Meyer, Joiner, & Stoddart, 2007).

Molecular Structure Analysis

The molecular structure of compounds like this compound can be elucidated using various spectroscopic techniques, including matrix-assisted laser desorption/ionization-time-of-flight (MALDI-TOF) and collision-induced dissociation (CID) studies. These methods reveal the synthesis reaction products, oligomer structures, and fragmentation patterns, providing insights into the molecular structure and potential functional groups present in this compound-related compounds (Gies et al., 2014).

Chemical Reactions and Properties

Reactions involving this compound-related compounds can exhibit various pathways, including electron transfer and proton-coupled electron transfer (PCET), as demonstrated in studies of amino acids reacting with triplet-excited benzophenones. These reactions highlight the complex interplay between molecular structure and reactivity, informing on the chemical behavior and properties of this compound (Morozova et al., 2018).

Physical Properties Analysis

The physical properties of this compound and related compounds can be influenced by their molecular structure and synthesis pathways. For instance, the interdigitated structures and flexible porous coordination seen in some polymers offer insights into the gas adsorption capabilities and selectivity, which may relate to the physical properties of this compound (Nakagawa et al., 2010).

Chemical Properties Analysis

The chemical properties of this compound-related compounds can be investigated through techniques like collision-induced dissociation (CID) and infrared multiphoton dissociation (IRMPD) spectroscopy. These methods provide detailed insights into the fragmentation pathways, structural elucidation, and potential energy surfaces, helping to understand the stability, reactivity, and chemical behavior of these compounds (Lanucara et al., 2014).

Scientific Research Applications

Chemically Induced Dimerization (CID)

  • Protein Function in Cells: Chemically induced dimerization (CID) has been pivotal in studying various biological processes. Recent advancements in orthogonal and reversible CID systems have allowed for precise control over protein function with high spatiotemporal resolution. This technique is primarily used in dissecting signal transductions and is now extending to the study of membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

Methodological Studies

  • Methodological Challenges in Developmental Research: The Consortium on Individual Development (CID) has analyzed developmental research methodologies, highlighting mismatches between research goals and designs. This includes new approaches like machine learning and Mendelian randomization, advancing our understanding of developmental science (Hamaker, Mulder, & van IJzendoorn, 2020).

Magnetic Field Dependence Studies

  • CIDNP in Multi-nuclear Radical Pairs: Research on the magnetic field dependence of chemically induced dynamic nuclear polarization (CIDNP) in radical pairs has improved understanding of protein surface structure and folding processes. This work has a wide applicability in characterizing short-lived reaction intermediates (Ivanov et al., 2003).

Protein Folding Studies

  • Photo-CIDNP NMR Methods: The use of chemically induced dynamic nuclear polarization (CIDNP) in protein folding studies has enhanced the understanding of solvent-accessibility in proteins. This method is particularly useful in studying transient folding intermediates and partially folded states of proteins (Mok & Hore, 2004).

Photocaged-Photocleavable Chemical Dimerizer

  • Reversible Control of Protein Localization in Cells: A novel chemical inducer of protein dimerization has been developed, offering rapid activation and deactivation with light. This tool enhances the spatiotemporal control in studying cellular events like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).

Agriculture and Animal Science

  • Progesterone-based Treatments in Cattle: Studies on progesterone-based treatments in cattle, using CIDR intravaginal inserts, have shown significant impacts on reproductive performance and have contributed to the development of new protocols for animal breeding and management (Rathbone et al., 2002; Meneghetti et al., 2009).

Carbon Isotope Discrimination (CID) in Plant Science

  • Water Use Efficiency in Barley: Carbon isotope discrimination (CID) has been used as a criterion for improving water use efficiency and productivity in barley. This approach has shown potential for application in barley breeding programs, demonstrating the practical applications of CID in agriculture (Anyia et al., 2007).

Mechanism of Action

Target of Action

Cinitapride hydrogen tartrate, also known as Cidine, is a benzamide with gastroprokinetic and antiemetic properties . It primarily targets the 5-HT1, 5-HT2, and 5-HT4 receptors . These receptors play a crucial role in the regulation of gastrointestinal motility and secretion .

Mode of Action

Cinitapride acts as an agonist at the 5-HT1 and 5-HT4 receptors and as an antagonist at the 5-HT2 receptors . As an agonist, it stimulates the receptors, enhancing their activity. As an antagonist, it blocks the receptors, inhibiting their activity . This interaction with its targets results in increased gastrointestinal motility and decreased gastric acid secretion .

Biochemical Pathways

Its mechanism of action suggests that it influences theserotonergic pathways in the gastrointestinal tract . By acting on the 5-HT receptors, it modulates the release and action of serotonin, a neurotransmitter that plays a key role in gastrointestinal motility .

Pharmacokinetics

The pharmacokinetics of Cinitapride involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Cinitapride is absorbed and reaches maximum plasma levels within two hours . Its elimination half-life is between 3 to 5 hours for the first 8 hours, with a residual half-life of over 15 hours with extremely low plasma levels after that time . No accumulation has been observed after repeated administrations of Cinitapride .

Result of Action

The primary result of Cinitapride’s action is the enhancement of gastrointestinal motility and the reduction of gastric acid secretion . This leads to improved gastric emptying and decreased gastroesophageal reflux, making it effective in the treatment of gastrointestinal motility disorders such as gastroesophageal reflux disease (GERD), non-ulcer dyspepsia, and delayed gastric emptying .

Safety and Hazards

The symptoms of Cidine overdose include drowsiness, confusion, and extrapyramidal effects . It’s important to note that taking medicines without a doctor’s advice can cause long-term problems .

Future Directions

Cidine has been launched in China by Eisai China Inc., a subsidiary of Eisai Co., Ltd . This launch is expected to address the diversified needs of and increase the benefits provided to patients suffering from gastrointestinal diseases in China .

properties

IUPAC Name

4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O4.C4H4O4/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15;5-3(6)1-2-4(7)8/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26);1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQARCBMWOJWOA-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67135-13-1
Record name Cinitapride hydrogen tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067135131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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